2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate

Description

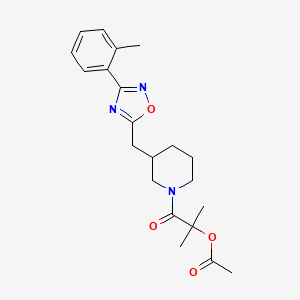

2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an oxadiazole moiety, and an acetate group

Properties

IUPAC Name |

[2-methyl-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-14-8-5-6-10-17(14)19-22-18(28-23-19)12-16-9-7-11-24(13-16)20(26)21(3,4)27-15(2)25/h5-6,8,10,16H,7,9,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSIUQQETLRGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(C)(C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the piperidine moiety, and the final acetylation step. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies on its binding affinity, mode of action, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate include other oxadiazole derivatives, piperidine-containing compounds, and acetates with similar structural features.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and development.

Biological Activity

The compound 2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a complex organic molecule that incorporates a piperidine ring and an oxadiazole moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of compounds containing the 1,2,4-oxadiazole ring has been widely studied due to their ability to interact with various biological targets. The oxadiazole moiety in this compound may act as a bioisostere , allowing it to mimic carboxylic acids or amides, thus facilitating interactions with enzymes and receptors involved in various physiological processes.

Research indicates that derivatives of 1,2,4-oxadiazole exhibit a range of biological activities including:

- Anticancer : Inhibitory effects on cancer cell lines.

- Anti-inflammatory : Modulation of inflammatory pathways.

- Antimicrobial : Activity against bacterial and fungal strains.

For instance, studies have shown that related oxadiazole compounds exhibit inhibitory potency against various targets such as Human Deacetylase Sirtuin 2 (HDSirt2) and cyclooxygenases (COX), which are crucial in inflammation and cancer progression .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of oxadiazole derivatives against several cancer cell lines. The compound's structural features suggest potential efficacy in inhibiting tumor growth. For example:

| Compound | Cell Lines Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 10.5 |

| Compound B | CaCo-2 (colon adenocarcinoma) | 15.3 |

| 2-Methyl-1-oxo... | Various (not yet specified) | TBD |

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has been suggested through its interaction with COX enzymes. In vitro studies indicate that oxadiazole derivatives can selectively inhibit COX-II, which is implicated in inflammatory diseases.

| Compound | COX-I Inhibition (%) | COX-II Inhibition (%) |

|---|---|---|

| Standard Drug (e.g., Celecoxib) | 10% | 80% |

| 2-Methyl... | TBD | TBD |

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

-

Case Study 1 : A series of oxadiazole derivatives were tested for anticancer properties, showing significant inhibition in human colon adenocarcinoma models.

- Findings : Compounds demonstrated IC50 values ranging from 5 to 20 µM against multiple cancer types.

-

Case Study 2 : Evaluation of anti-inflammatory properties revealed that certain derivatives significantly reduced inflammation markers in animal models.

- Findings : Notable reductions in edema were observed with dosages correlating to COX-II inhibition.

Comparative Analysis

Comparing 2-Methyl-1-oxo... with other similar compounds provides insights into its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound X | Simple alkane chain | Moderate anticancer activity |

| Compound Y | Additional halogen | High antimicrobial activity |

| 2-Methyl... | Piperidine + Oxadiazole | Broad-spectrum activity expected |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves two key steps:

- Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives (e.g., using EDCI/HOBt coupling agents) under anhydrous conditions .

- Piperidine coupling : Alkylation or nucleophilic substitution to attach the oxadiazole-piperidine moiety to the propan-2-yl acetate core. Optimize solvent polarity (e.g., DMF or THF) and reaction time (12–24 hours) to improve yields .

- Critical Parameters : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : Use 2D-NMR (¹H-¹³C HSQC, HMBC) to confirm connectivity of the oxadiazole, piperidine, and acetate moieties. Key signals: δ 8.1–8.3 ppm (oxadiazole protons), δ 3.5–4.0 ppm (piperidine N-CH₂), δ 2.1 ppm (acetate methyl) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperidine chair conformation) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Studies :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C under inert atmosphere to prevent ester hydrolysis .

- pH Sensitivity : Test in buffered solutions (pH 3–9). Oxadiazole rings are prone to hydrolysis under strongly acidic/basic conditions; use neutral buffers for biological assays .

Q. Which computational models are suitable for predicting the compound’s reactivity and electronic properties?

- In Silico Tools :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .

- Molecular Docking : Screen against targets like COX-2 or HDACs, leveraging the oxadiazole’s π-π stacking potential .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence biological activity?

- Experimental Design :

- Synthesize axial/equatorial conformers via chiral auxiliaries or asymmetric catalysis.

- Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase). Axial substituents may enhance binding due to reduced steric hindrance .

- Data Analysis : Use molecular dynamics simulations to correlate conformational flexibility with activity .

Q. What mechanisms explain contradictory bioactivity data between in vitro and in vivo studies?

- Hypothesis Testing :

- Metabolic Stability : Incubate with liver microsomes to identify metabolites (e.g., ester hydrolysis or oxadiazole ring opening) .

- Plasma Protein Binding : Measure via equilibrium dialysis; high binding (>90%) may reduce free drug concentration in vivo .

- Resolution : Adjust dosing regimens or modify the acetate group to improve bioavailability .

Q. Can the oxadiazole ring be functionalized to enhance target selectivity without compromising stability?

- Synthetic Strategy :

- Introduce electron-withdrawing groups (e.g., –CF₃) at the o-tolyl position to modulate electron density and reduce off-target effects .

- Test stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How do solvent effects impact the compound’s reactivity in catalytic reactions?

- Kinetic Studies :

- Compare reaction rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents. Polar solvents stabilize transition states in SN2 reactions .

- Use Eyring plots to quantify activation parameters (ΔH‡, ΔS‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.